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Cat. No.: B10849625
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CAS Number: 892407-39-5

Core Compound Summary

JNJ-28583867 is a potent and selective dual-action ligand targeting the histamine H3 receptor
and the serotonin transporter (SERT). Its chemical name is 2-Methyl-4-(4-methylsulfanyl-
phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline. Developed for potential
therapeutic applications in conditions such as depression, JINJ-28583867 exhibits high binding
affinity for both of its targets, functioning as an antagonist at the H3 receptor and an inhibitor of
SERT. This dual mechanism is designed to leverage the wake-promoting effects of H3 receptor
antagonism alongside the established antidepressant effects of serotonin reuptake inhibition.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic
parameters of JNJ-28583867.

Target Species Ki (nM)
Histamine H3 Receptor Human 10.6
Serotonin Transporter (SERT) Human 3.7
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Parameter Species Value Dosage
Oral Bioavailability Rat 32% 10 mg/kg p.o.
Half-life (t%%) Rat 6.9 hours 10 mg/kg p.o.

Maximum Plasma
) Rat 260 ng/mL 10 mg/kg p.o.
Concentration (Cmax)

Signaling Pathway and Mechanism of Action

JNJ-28583867's therapeutic potential stems from its modulation of two distinct neurological
pathways: the histaminergic system via the H3 receptor and the serotonergic system via the

serotonin transporter.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis
and release of histamine. By acting as an antagonist, JNJ-28583867 blocks this feedback
mechanism, leading to increased histamine release in the brain. Elevated histamine levels are
associated with enhanced wakefulness and cognitive function.
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Figure 1: Signaling pathway of JINJ-28583867 at the histamine H3 receptor.

Serotonin Transporter (SERT) Inhibition
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The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft
back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, JNJ-
28583867 increases the concentration and duration of serotonin in the synapse, enhancing
serotonergic neurotransmission. This mechanism is the basis for the action of many widely
used antidepressant medications.
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Figure 2: Mechanism of action of JINJ-28583867 at the serotonin transporter.

Experimental Protocols

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10849625/docs?utm_src=pdf-body#in-depth-technical-guide-jnj-28583867
https://www.benchchem.com/product/b10849625/docs?utm_src=pdf-body#in-depth-technical-guide-jnj-28583867
https://www.benchchem.com/product/b10849625/docs?utm_src=pdf-body-img#in-depth-technical-guide-jnj-28583867
https://www.benchchem.com/product/b10849625/docs?utm_src=pdf-body#in-depth-technical-guide-jnj-28583867
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10849625?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies for the key experiments cited in the characterization of JINJ-28583867
are provided below.

Radioligand Binding Assays

o Objective: To determine the binding affinity (Ki) of INJ-28583867 for the human histamine
H3 receptor and serotonin transporter.

o Methodology:

o Membrane Preparation: Cell membranes expressing the recombinant human histamine
H3 receptor or serotonin transporter are prepared.

o Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4) is used.

o Radioligand: A specific radioligand for each target is used (e.g., [*H]R-a-methylhistamine
for H3R and [*H]citalopram for SERT).

o Incubation: Membranes, radioligand, and varying concentrations of JNJ-28583867 are
incubated to reach equilibrium.

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The ICso values are determined from competition binding curves and
converted to Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis in Rats

o Objective: To measure the effect of INJ-28583867 on extracellular levels of
neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the rat brain.

e Methodology:

o Animal Model: Male Sprague-Dawley rats are used.
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o Surgery: A microdialysis guide cannula is stereotaxically implanted into the brain region of
interest (e.qg., prefrontal cortex).

o Acclimation: Animals are allowed to recover from surgery.

o Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the
guide cannula and perfused with artificial cerebrospinal fluid.

o Sample Collection: Dialysate samples are collected at regular intervals before and after
the administration of JINJ-28583867.

o Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate are
quantified using high-performance liquid chromatography (HPLC) with electrochemical
detection.

o Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the
baseline pre-drug levels.

Mouse Tail Suspension Test

o Objective: To assess the antidepressant-like activity of INJ-28583867 in mice.
e Methodology:
o Animal Model: Male BALB/c mice are used.

o Drug Administration: JNJ-28583867 is administered orally (p.0.) at various doses. A
vehicle control and a positive control (e.g., a known antidepressant) are also included.

o Test Procedure: After a set pre-treatment time, mice are suspended by their tails from a
horizontal bar using adhesive tape. The duration of immobility is recorded over a specific
period (e.g., 6 minutes).

o Data Analysis: The total time of immobility is calculated for each group. A significant
reduction in immobility time compared to the vehicle group is indicative of antidepressant-
like effects.
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Experimental Workflow

The following diagram illustrates a typical preclinical experimental workflow for the

characterization of a novel compound like JINJ-28583867.
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» To cite this document: BenchChem. [In-Depth Technical Guide: JNJ-28583867].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b10849625/docs#in-depth-technical-guide-jnj-
28583867]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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